molecular formula C21H19N3O6S B3459917 N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 5719-79-9

N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3459917
CAS RN: 5719-79-9
M. Wt: 441.5 g/mol
InChI Key: NOTKUNPHICYJIV-UHFFFAOYSA-N
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Description

N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPG belongs to the class of glycine receptor antagonists, which are compounds that inhibit the activity of glycine receptors in the central nervous system.

Mechanism of Action

N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By binding to the glycine receptor, this compound blocks the binding of glycine, which is the endogenous ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in inhibitory neurotransmission.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit glycine-induced currents in cultured neurons and spinal cord slices. In vivo studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to impair motor coordination and learning and memory in animal models.

Advantages and Limitations for Lab Experiments

N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a selective inhibitor of glycine receptors, which allows for the investigation of the role of these receptors in various physiological processes. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. This compound also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential application is in the development of new treatments for chronic pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain, and further studies could investigate its potential as a therapeutic agent for these conditions. Another potential application is in the study of the role of glycine receptors in learning and memory. This compound has been shown to impair learning and memory in animal models, and further studies could investigate the mechanisms underlying this effect. Overall, this compound represents a promising tool for investigating the role of glycine receptors in various physiological processes.

Scientific Research Applications

N~1~-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a selective inhibitory effect on glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. This compound has been used in studies to investigate the role of glycine receptors in various physiological processes, such as pain perception, motor control, and learning and memory.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-30-19-12-10-16(11-13-19)22-21(25)15-23(17-6-5-7-18(14-17)24(26)27)31(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTKUNPHICYJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360489
Record name ST50258569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5719-79-9
Record name ST50258569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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